

Protocol for synthesis of N,N-diethylbenzamide from triethylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-N,N-diethylbenzamide

Cat. No.: B053705

[Get Quote](#)

Application Note: Synthesis of N,N-diethylbenzamide

Introduction N,N-diethylbenzamide is a substituted amide widely recognized for its applications in various fields of chemical research. Its synthesis is a fundamental example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. This document provides a detailed protocol for the synthesis of N,N-diethylbenzamide via the Schotten-Baumann reaction, employing benzoyl chloride and diethylamine. The protocol clarifies the essential role of triethylamine as a non-nucleophilic base, which is crucial for the reaction's success. While triethylamine is used as a reagent, it is important to note that it functions as an acid scavenger rather than the source of the diethylamide group.

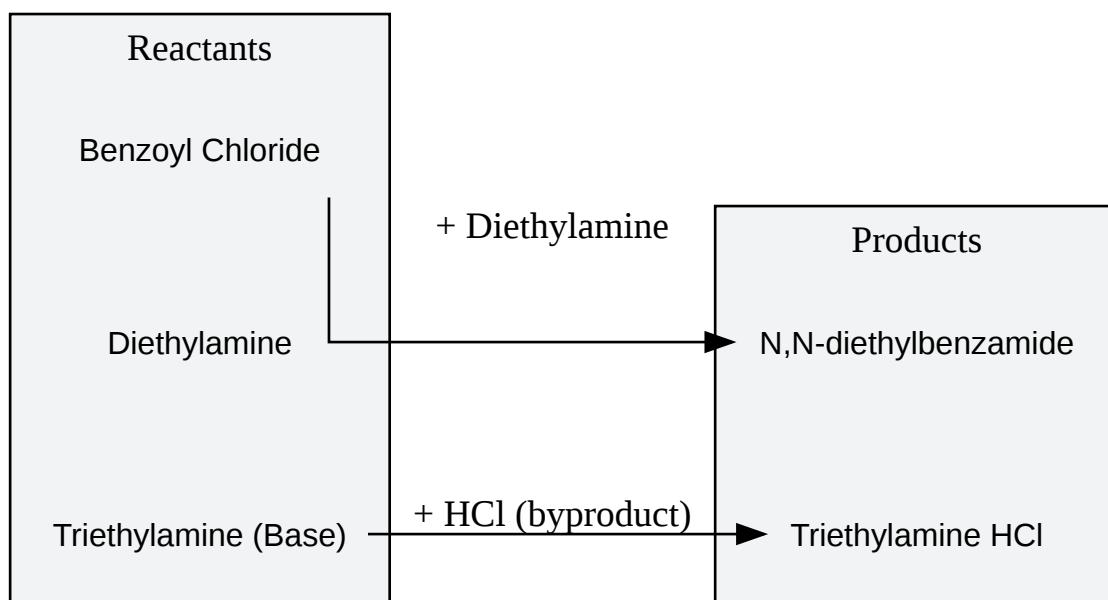
Principle of the Method The synthesis proceeds by the acylation of diethylamine with benzoyl chloride. Diethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction produces N,N-diethylbenzamide and hydrogen chloride (HCl) as a byproduct. The generated HCl can protonate the starting diethylamine, rendering it non-nucleophilic and halting the reaction. To prevent this, triethylamine is added as an acid scavenger.^[1] Triethylamine reacts with HCl to form the water-soluble salt, triethylamine hydrochloride, which can be easily removed during the workup procedure.^[1]

Experimental Protocol

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Amount Used	Molar Equiv.
Benzoyl Chloride	C ₇ H ₅ ClO	140.57	4.9 g (3.9 mL)	1.0
Diethylamine	(C ₂ H ₅) ₂ NH	73.14	2.5 g (3.5 mL)	1.0
Triethylamine	(C ₂ H ₅) ₃ N	101.19	3.5 g (4.8 mL)	1.0
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	30 mL	-
Deionized Water	H ₂ O	18.02	As needed	-
Brine (Saturated NaCl)	NaCl(aq)	-	As needed	-
Anhydrous Na ₂ SO ₄ /MgSO ₄	-	-	As needed	-

Equipment


- 100 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or syringe
- Separatory funnel
- Filtration apparatus
- Rotary evaporator
- Kugelrohr or vacuum distillation apparatus

Procedure

- Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add diethylamine (2.5 g) and triethylamine (3.5 g).^[2] Dissolve the amines in 30 mL of dichloromethane (DCM).
- Addition of Acylating Agent: Cool the stirred solution in an ice bath to 0°C.^[2] Add benzoyl chloride (4.9 g) dropwise to the cold solution using a dropping funnel or syringe over 10-15 minutes.^[2] A white precipitate of triethylamine hydrochloride will form.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.^[2] Stir the reaction mixture for an additional 18 hours.^[2]
- Workup - Filtration: Remove the triethylamine hydrochloride precipitate by filtration. Wash the solid with a small amount of fresh dichloromethane.^[2]
- Workup - Extraction: Combine the filtrate and the DCM washings in a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.^[2] This removes any remaining triethylamine hydrochloride and other water-soluble impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude oil.^[2]
- Purification: Purify the resulting crude yellow oil by vacuum distillation (e.g., Kugelrohr distillation at ~70°C / 300 mTorr) to obtain N,N-diethylbenzamide as a colorless oil.^[2]

Visualized Workflow and Reaction

Reaction Scheme The overall chemical transformation is illustrated below:

[Click to download full resolution via product page](#)

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow The following diagram outlines the step-by-step laboratory procedure.

Caption: Step-by-step workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Protocol for synthesis of N,N-diethylbenzamide from triethylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053705#protocol-for-synthesis-of-n-n-diethylbenzamide-from-triethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com